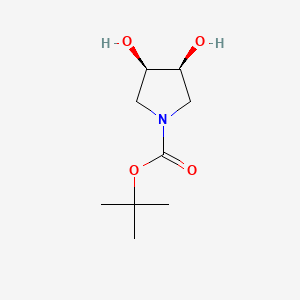
(5S)-3,3,5-trimethylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-3,3,5-Trimethylpyrrolidin-2-one, also known as 5S-TMP, is an organic compound belonging to the pyrrolidine family. It is a cyclic amine with five atoms of carbon, three atoms of hydrogen, and one nitrogen atom in its structure. 5S-TMP has been studied extensively in the scientific community, with research focusing on its synthesis, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
科学研究应用
(5S)-3,3,5-trimethylpyrrolidin-2-one has been used in a wide range of scientific research applications. It has been studied for its potential use in drug development, as it has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for obesity and type 2 diabetes, as it has been shown to reduce the levels of lipids and glucose in the blood. Additionally, (5S)-3,3,5-trimethylpyrrolidin-2-one has been studied for its potential use as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of (5S)-3,3,5-trimethylpyrrolidin-2-one is not yet fully understood. However, it is believed to work by modulating the activity of certain enzymes involved in the metabolism of glucose and lipids. It is also thought to interact with various receptors in the brain, which could explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5S)-3,3,5-trimethylpyrrolidin-2-one have been studied extensively. It has been shown to increase the levels of certain hormones, such as insulin and glucagon, which are involved in the regulation of glucose and lipid metabolism. Additionally, (5S)-3,3,5-trimethylpyrrolidin-2-one has been shown to reduce the levels of certain inflammatory markers, such as C-reactive protein. It has also been shown to have antioxidant properties, which could explain its potential therapeutic effects in neurological disorders.
实验室实验的优点和局限性
The advantages of using (5S)-3,3,5-trimethylpyrrolidin-2-one in lab experiments include its high purity and stability, as well as its low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using (5S)-3,3,5-trimethylpyrrolidin-2-one in lab experiments is its relatively low solubility in water. This can make it difficult to use in certain experiments, such as in cell culture studies.
未来方向
The potential future directions for (5S)-3,3,5-trimethylpyrrolidin-2-one research include further studies into its mechanism of action, as well as its potential therapeutic applications in the treatment of various diseases, such as obesity and neurological disorders. Additionally, further research could be conducted on its potential use as an antioxidant and its ability to modulate the activity of certain enzymes involved in glucose and lipid metabolism. Additionally, further studies into its solubility and stability could be conducted to improve its usability in lab experiments.
合成方法
The synthesis method of (5S)-3,3,5-trimethylpyrrolidin-2-one involves the reaction of an aldehyde with an amine in the presence of an acid catalyst. This reaction produces an intermediate, which is then reacted with a Grignard reagent to produce the desired product. In the case of (5S)-3,3,5-trimethylpyrrolidin-2-one, the aldehyde used is acetaldehyde and the amine is trimethylamine. The reaction is carried out at room temperature and is typically completed in a few minutes.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-3,3,5-trimethylpyrrolidin-2-one involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethylpyrrole", "Acetone", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 3,5-dimethylpyrrole is reacted with acetone in the presence of hydrogen gas and a palladium on carbon catalyst to form (5S)-3,3,5-trimethylpyrrolidine.", "Step 2: The resulting product from step 1 is then treated with sodium borohydride in methanol to reduce the ketone group to an alcohol.", "Step 3: The alcohol group is then converted to a ketone group by treatment with hydrochloric acid.", "Step 4: The final step involves the conversion of the ketone group to an oxime by treatment with hydroxylamine hydrochloride in water." ] } | |
CAS 编号 |
163756-83-0 |
产品名称 |
(5S)-3,3,5-trimethylpyrrolidin-2-one |
分子式 |
C7H13NO |
分子量 |
127.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



